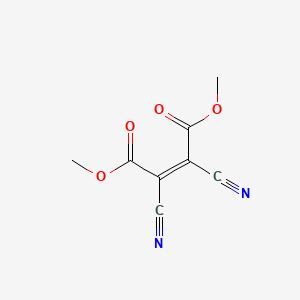
Dimethyl 2,3-dicyanomaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-dimethyl dicyanomaleate is a highly functionalized electron-deficient compound that belongs to the class of dialkyl dicyanomaleates. These compounds are known for their versatility in synthetic organic chemistry, particularly as dipolarophiles, dienophiles, and Michael acceptors . Z-dimethyl dicyanomaleate is less known compared to its E-isomer, but its availability is advantageous for exploring mechanistic studies of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-dimethyl dicyanomaleate typically involves the photochemical isomerization of its E-isomer, dimethyl dicyanofumarate . This reaction is performed in dichloromethane in the presence of photosensitizers such as benzophenone or 1,4-dicyanobenzene . The reaction conditions are mild, usually carried out at room temperature under UV light .
Industrial Production Methods
The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Z-dimethyl dicyanomaleate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It acts as a dipolarophile in [3+2] cycloaddition reactions, forming five-membered heterocycles.
Michael Additions: It serves as a Michael acceptor in reactions with nucleophiles, leading to the formation of diverse heterocyclic compounds.
Oxidation Reactions: It can be used as an oxidizing agent in the synthesis of disulfides and diselenides.
Common Reagents and Conditions
Common reagents used in reactions with Z-dimethyl dicyanomaleate include 1,2-diamines, β-aminoalcohols, and metallocenes . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving Z-dimethyl dicyanomaleate include five- and six-membered heterocycles, disulfides, diselenides, and charge-transfer complexes with magnetic properties .
Scientific Research Applications
Z-dimethyl dicyanomaleate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex heterocyclic compounds.
Mechanistic Studies: Its reactions are studied to understand the mechanisms of cycloaddition and Michael addition reactions.
Oxidizing Agent: It is employed in the synthesis of disulfides and diselenides.
Magnetic Materials: Its reactions with metallocenes lead to the formation of charge-transfer complexes with magnetic properties.
Mechanism of Action
The mechanism of action of Z-dimethyl dicyanomaleate involves its role as an electron-deficient dipolarophile and Michael acceptor . In cycloaddition reactions, it participates in the formation of five-membered transition states, leading to the formation of heterocyclic compounds . In Michael addition reactions, it reacts with nucleophiles to form stable adducts . The compound’s electron-deficient nature makes it highly reactive towards nucleophiles and other electron-rich species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Z-dimethyl dicyanomaleate include:
Dimethyl dicyanofumarate: The E-isomer of Z-dimethyl dicyanomaleate, known for its similar reactivity and applications.
Tetracyanoethylene (TCNE): A well-known electron-deficient alkene with numerous applications in organic synthesis.
Uniqueness
Z-dimethyl dicyanomaleate is unique due to its availability in both E- and Z-isomers, allowing for detailed mechanistic studies of its reactions . Its versatility as a dipolarophile, dienophile, and Michael acceptor makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
35234-87-8 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
dimethyl (Z)-2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h1-2H3/b6-5- |
InChI Key |
PHDJZLZYRJGQBP-WAYWQWQTSA-N |
Isomeric SMILES |
COC(=O)/C(=C(/C#N)\C(=O)OC)/C#N |
Canonical SMILES |
COC(=O)C(=C(C#N)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















